
3-Amino-N-propylpyridine-2-sulfonamide
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Overview
Description
3-Amino-N-propylpyridine-2-sulfonamide is an organosulfur compound with the molecular formula C₈H₁₃N₃O₂S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group (–SO₂NH₂) attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-propylpyridine-2-sulfonamide typically involves the reaction of 3-aminopyridine with propylamine and a sulfonating agent. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides . This method involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-propylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
3-Amino-N-propylpyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-N-propylpyridine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the disruption of essential biological pathways, making the compound useful as a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness
3-Amino-N-propylpyridine-2-sulfonamide is unique due to its specific structural features, such as the propyl group attached to the pyridine ring. This structural variation can lead to different biological activities and chemical reactivity compared to other sulfonamides .
Biological Activity
3-Amino-N-propylpyridine-2-sulfonamide is a sulfonamide compound known for its diverse biological activities. Sulfonamides, in general, are a class of compounds that exhibit significant antimicrobial properties and have been utilized in various therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial effects, potential toxicity, and other pharmacological properties.
Chemical Structure and Properties
This compound consists of a pyridine ring substituted with an amino group and a sulfonamide moiety. The presence of these functional groups contributes to its biological activity. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis, allowing these compounds to inhibit bacterial growth.
Antimicrobial Activity
Sulfonamides are primarily recognized for their antibacterial properties. The mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial cell division.
Antibacterial Efficacy
Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
Bacterial Strain | MIC (μM) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Klebsiella pneumoniae | 100 |
Pseudomonas aeruginosa | 150 |
This table indicates that while the compound is effective against several bacterial strains, its potency varies significantly among different species.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of novel sulfonamide derivatives, including this compound. For instance, a study published in MDPI highlighted the compound's potential as an antibacterial agent against resistant strains of bacteria. The authors reported that modifications to the pyridine ring could enhance its activity and selectivity against specific pathogens .
In another study, the compound was evaluated alongside other sulfonamides for its antioxidant properties using DPPH and FRAP assays. Results indicated that while it exhibited some antioxidant activity, it was less effective compared to other derivatives tested .
Toxicity and Side Effects
Despite their therapeutic benefits, sulfonamides can cause adverse reactions in some patients. Common side effects include gastrointestinal disturbances and allergic reactions such as Stevens-Johnson syndrome. The incidence of such reactions varies but is estimated to be around 3-8% . Understanding the safety profile of this compound is crucial for its clinical application.
Properties
Molecular Formula |
C8H13N3O2S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
3-amino-N-propylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-2-5-11-14(12,13)8-7(9)4-3-6-10-8/h3-4,6,11H,2,5,9H2,1H3 |
InChI Key |
YRWWWLLGHQXXCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC=N1)N |
Origin of Product |
United States |
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